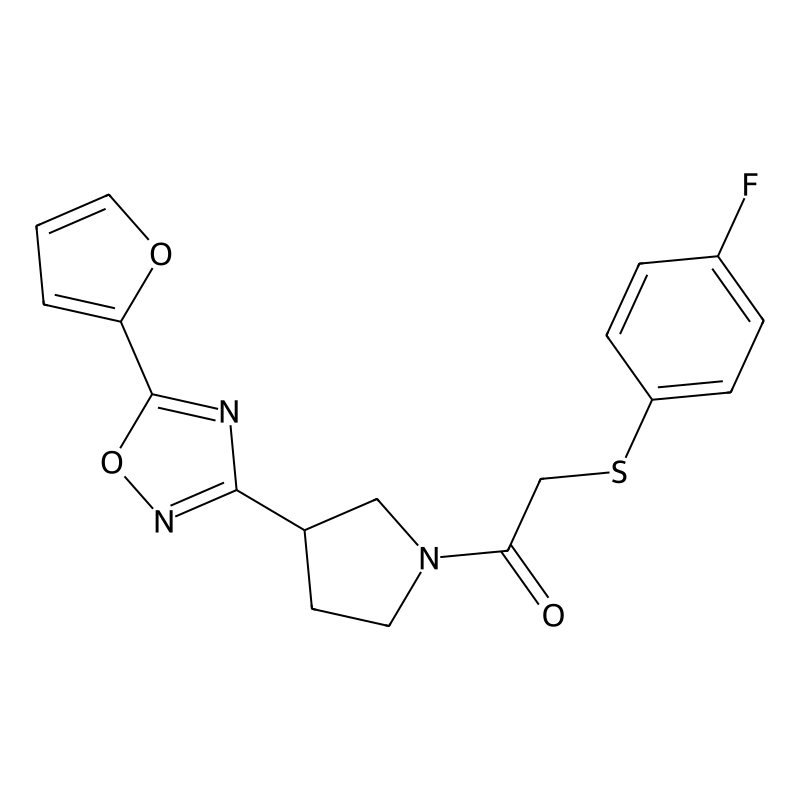

2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently, there is limited publicly available information regarding the specific scientific research applications of 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone.

While this specific molecule may not be extensively studied yet, its structural components offer some potential avenues for scientific exploration:

,2,4-Oxadiazole Scaffold

The presence of the 1,2,4-oxadiazole ring system has been linked to various biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties. Research suggests this scaffold can interact with enzymes and other biomolecules, potentially leading to therapeutic effects [, ].

Thioether Linkage

The thioether linkage (C-S-C bond) can participate in various biological processes and can be a target for modification to enhance the molecule's properties for drug discovery [].

The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule characterized by its unique structural features. It consists of a thioether moiety linked to a fluorophenyl group, combined with a pyrrolidine and an oxadiazole ring, which contributes to its potential biological activities. The molecular formula of this compound is with a molecular weight of approximately 344.32 g/mol .

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups. The thioether linkage can undergo oxidation to form sulfoxides or sulfones, while the oxadiazole ring is known for its electrophilic properties, making it susceptible to nucleophilic attack. Additionally, the carbonyl group in the ethanone part can participate in condensation reactions or nucleophilic additions. These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific structure of 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone suggests potential activity against certain cancer cell lines and may also possess neuroprotective properties due to the presence of the pyrrolidine ring .

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves several steps:

- Formation of the Thioether: The reaction between 4-fluorophenyl thiol and an appropriate electrophile.

- Oxadiazole Synthesis: The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Pyrrolidine Incorporation: The pyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions.

- Final Acetylation: The last step involves acetylation to form the ethanone structure.

These methods often utilize mild reaction conditions and environmentally friendly reagents .

Due to its unique structure and potential biological activity, 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone has applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases, particularly in oncology and neurology.

Interaction studies of this compound with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways associated with cancer progression or neurodegeneration. Such interactions can inform further modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone, highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone | Similar thioether and oxadiazole moieties | Potential anticancer activity | Contains thiophene instead of furan |

| N-(4-Fluorophenyl)-2-thioacetamide | Thioether linkage with acetamide | Antimicrobial properties | Simpler structure without heterocycles |

| 5-(furan-2-yloxy)-1,3,4-thiadiazole | Contains furan and thiadiazole rings | Antimicrobial effects | Lacks the pyrrolidine structure |

These comparisons highlight how the specific combination of functional groups in 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone may confer unique biological activities not present in structurally similar compounds .